3-fluoro-2-hydroxy-5-methoxybenzaldehyde
Description
Overview of Halogenated Benzaldehydes in Chemical Research
Halogenated benzaldehydes are a class of aromatic compounds that serve as versatile building blocks in organic synthesis. The presence of a halogen atom on the benzene (B151609) ring significantly influences the electron density, reactivity, and physicochemical properties of the molecule. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the aldehyde group can undergo a wide range of chemical transformations, including oxidation, reduction, and a variety of condensation and coupling reactions. The halogen substituent, in turn, can act as a directing group in electrophilic aromatic substitution or as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.
Contextual Importance of the Fluorine Atom in Aromatic Systems
The introduction of a fluorine atom into an aromatic system imparts unique properties that are highly sought after in medicinal chemistry and materials science. Fluorine is the most electronegative element, and its presence can profoundly alter the electronic properties of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of drug candidates. The small size of the fluorine atom means it can often be introduced without causing significant steric hindrance, making it a valuable tool for fine-tuning molecular properties.
Structural Features and Potential Research Directions for 3-Fluoro-2-hydroxy-5-methoxybenzaldehyde
This compound possesses a unique substitution pattern on the benzaldehyde (B42025) core. The ortho-hydroxy group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, influencing its conformation and reactivity. The fluorine atom at the 3-position and the methoxy (B1213986) group at the 5-position further modulate the electronic environment of the aromatic ring.
Based on the functionalities present, potential research directions for this compound could include its use as a precursor for the synthesis of:
Schiff bases: Condensation of the aldehyde with primary amines could yield a variety of Schiff base ligands, which are known to form stable complexes with various metal ions, with potential applications in catalysis and materials science.
Heterocyclic compounds: The ortho-hydroxyaldehyde moiety is a common precursor for the synthesis of various oxygen-containing heterocycles, such as coumarins and chromones, which are classes of compounds with diverse biological activities.
Biologically active molecules: The specific combination of fluoro, hydroxy, and methoxy substituents could be explored for the development of novel compounds with potential pharmacological activities, leveraging the known impact of these functional groups in drug design.
Despite these potential avenues of research, a thorough search of the scientific literature did not yield any specific studies that have explored these possibilities for this compound.
Data Tables
Due to the lack of specific research on this compound, detailed experimental data for its properties and reactions are not available in the public domain. The following table provides basic identification information sourced from chemical suppliers.
Table 1: Basic Information for this compound
| Property | Value | Source |
| CAS Number | 1417996-86-1 | Sigma-Aldrich sigmaaldrich.com, AA Blocks aablocks.com |
| Molecular Formula | C₈H₇FO₃ | AA Blocks aablocks.com |
| Molecular Weight | 170.14 g/mol | Sigma-Aldrich sigmaaldrich.com |
| Physical Form | Solid | Sigma-Aldrich sigmaaldrich.com |
| Purity | ≥97% | VWR vwr.com |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich sigmaaldrich.com |
| InChI | 1S/C8H7FO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 | Sigma-Aldrich sigmaaldrich.com |
| InChI Key | XWAMHAHGMNMUJE-UHFFFAOYSA-N | Sigma-Aldrich sigmaaldrich.com |
| SMILES | COc1cc(C=O)c(O)c(F)c1 | AA Blocks aablocks.com |
While the structural features of this compound suggest it could be a valuable building block in various areas of chemical synthesis, the current body of scientific literature lacks the necessary detailed research to fully substantiate this potential. The absence of published studies on its synthesis, characterization, and reactivity highlights a significant gap in the exploration of this particular fluorinated aromatic aldehyde. Further research is required to unlock the potential of this compound and to provide the data necessary for a more comprehensive understanding of its chemical behavior and utility.
Structure
3D Structure
Properties
CAS No. |
1417996-86-1 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7FO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3 |
InChI Key |
XWAMHAHGMNMUJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)O)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Fluoro 2 Hydroxy 5 Methoxybenzaldehyde
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-fluoro-2-hydroxy-5-methoxybenzaldehyde, the analysis reveals several viable disconnection points on the aromatic ring, primarily at the locations of the functional groups: the formyl (-CHO), fluoro (-F), and hydroxyl (-OH) groups.
The most common disconnection involves the formyl group. This suggests that the aldehyde can be synthesized by the formylation of a precursor phenol (B47542), specifically 2-fluoro-4-methoxyphenol. nih.gov This precursor already contains the required fluoro, hydroxyl, and methoxy (B1213986) groups in the correct orientation.
Alternatively, disconnection of the C-F bond suggests a strategy where a fluorine atom is introduced late in the synthesis to a pre-functionalized benzaldehyde (B42025). This would involve the regioselective fluorination of a molecule like 2-hydroxy-5-methoxybenzaldehyde (B1199172) (o-vanillin). However, controlling the position of fluorination on an electron-rich ring can be challenging.
Another retrosynthetic approach involves disconnecting the C-OH bond, which could be formed by demethylation of a dimethoxy precursor, such as 3-fluoro-2,5-dimethoxybenzaldehyde. This strategy depends on the selective removal of one methyl group over the other.
Finally, building the ring from a more basic precursor like 3-fluoro-5-methoxyphenol (B1393223) is also a plausible route. This would require the introduction of the hydroxyl and formyl groups in a regioselective manner. These disconnections point to several key starting materials and intermediates, including 2-fluoro-4-methoxyphenol, o-vanillin, and various substituted anisoles and phenols. nih.govorgsyn.org
Established and Novel Synthetic Pathways for this compound
Several synthetic routes have been developed to produce this compound, leveraging a range of chemical reactions to install the necessary functional groups with high regioselectivity.
Directed Ortho-Metalation and Electrophilic Quenching Routes
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring chelates to an organolithium reagent, such as n-butyllithium, facilitating the removal of a proton from the adjacent (ortho) position. organic-chemistry.orgyoutube.com This creates a potent aryllithium nucleophile, which can then react with an electrophile.
For the synthesis of substituted benzaldehydes, groups like methoxy (-OCH3) and O-carbamates (-OCONR2) are effective DMGs. wikipedia.orgorganic-chemistry.orgnih.gov For instance, starting with a compound like 1,3-dimethoxy-2-fluorobenzene, the methoxy groups could direct lithiation to the position between them. Quenching this aryllithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group. whiterose.ac.uk Subsequent selective demethylation would then yield the target molecule. The power of DoM lies in its high regioselectivity, which is controlled by the directing group, allowing for the synthesis of highly substituted aromatic compounds that are difficult to access through classical electrophilic aromatic substitution. wikipedia.orgyoutube.com
Strategies for Regioselective Fluorination
Introducing a fluorine atom with high regioselectivity is a critical step in many syntheses of fluorinated aromatic compounds. Electrophilic fluorinating agents are commonly used for this purpose. These reagents contain a "positive" fluorine atom that can be attacked by an electron-rich aromatic ring.
One common strategy involves the fluorination of a precursor molecule that directs the fluorine to the desired position. For example, the fluorination of 2-hydroxy-5-methoxybenzaldehyde (o-vanillin) could potentially yield the target compound. The hydroxyl and methoxy groups are ortho, para-directing, and the steric hindrance from the existing substituents would influence the position of the incoming electrophile. Agents like Selectfluor (F-TEDA-BF4) are frequently used for such transformations. The choice of solvent and reaction conditions is crucial for achieving high selectivity and yield.
Methods for Selective Hydroxylation and Methoxylation
The synthesis of the core phenolic ether structure often involves selective hydroxylation or methoxylation reactions. For instance, the Ullmann condensation can be used to form an aryl ether. A procedure for the synthesis of 2-fluoro-4-methoxyaniline (B1334285) from 2-fluoro-4-iodoaniline (B146158) demonstrates the use of sodium methoxide (B1231860) and copper(I) chloride to introduce a methoxy group. orgsyn.org This aniline (B41778) could then be converted to the corresponding phenol.
Selective demethylation is another important technique. A common method to convert a methoxy group to a hydroxyl group on an aromatic ring is by treatment with strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr3). For example, 3-fluoro-4-methoxybenzaldehyde (B1294953) has been demethylated to 3-fluoro-4-hydroxybenzaldehyde (B106929) in high yield using HBr. chemicalbook.com This type of reaction could be applied to a precursor like 3-fluoro-2,5-dimethoxybenzaldehyde to selectively remove one of the methyl groups to reveal the hydroxyl group of the final product.
Formylation Reactions in Substituted Phenols or Anisoles
The introduction of a formyl group onto a phenol or anisole (B1667542) ring is a key transformation in the synthesis of aromatic aldehydes. Several named reactions are employed for this purpose, with the choice depending on the substrate and desired regioselectivity.
Duff Reaction: This method involves the reaction of a phenol with hexamethylenetetramine (urotropine) in an acidic medium, typically yielding the aldehyde ortho to the hydroxyl group.
Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to formylate phenols, also with a strong preference for the ortho position.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from DMF and phosphorus oxychloride) to formylate electron-rich aromatic compounds.
Magnesium-Mediated Formylation: A highly regioselective method for the ortho-formylation of phenols involves the use of magnesium chloride and paraformaldehyde. orgsyn.org This method is known to give exclusively ortho-formylation and is applicable to a wide range of phenols. orgsyn.org For a substrate like 2-fluoro-4-methoxyphenol, formylation is expected to occur at the position ortho to the hydroxyl group and para to the methoxy group, directly yielding this compound. Formylation of 3-fluorophenol (B1196323) has been shown to give a higher yield of the corresponding salicylaldehyde (B1680747) compared to 2- or 4-fluorophenol. sciencemadness.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several parameters can be adjusted.
In formylation reactions , the choice of solvent, temperature, and stoichiometry of reagents can have a significant impact. For the magnesium-mediated ortho-formylation, it has been noted that tetrahydrofuran (B95107) (THF) can be replaced by acetonitrile (B52724) with little effect on the yield. orgsyn.org Reaction times are typically between 2-4 hours, and prolonged heating can lead to the formation of methoxymethylphenol byproducts. orgsyn.org
The table below illustrates how different starting phenols and reaction conditions in a magnesium-mediated formylation can affect the yield of the resulting salicylaldehyde.
| Starting Phenol | Formylation Reagents | Solvent | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromophenol | MgCl₂, Paraformaldehyde, Triethylamine | THF | 4 | 80-81 | orgsyn.org |
| 2-Naphthol | MgCl₂, Paraformaldehyde, Triethylamine | Acetonitrile | 2 | 90 | orgsyn.org |
| 3-Fluorophenol | Magnesium, Paraformaldehyde | Toluene/Methanol | - | Higher than 2- or 4-fluorophenol | sciencemadness.org |
For directed ortho-metalation , temperature control is critical. These reactions are typically initiated at low temperatures (e.g., -78 °C) to control the highly reactive organolithium species and then warmed to allow the reaction with the electrophile to proceed. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the solvent system (e.g., THF, diethyl ether) also plays a key role in the efficiency of the metalation step.
In demethylation reactions , such as the one using HBr, the temperature and reaction time are key variables. The conversion of 3-fluoro-4-methoxybenzaldehyde to 3-fluoro-4-hydroxybenzaldehyde was achieved by heating at 140 °C for 3 hours, resulting in a 97% yield. chemicalbook.com Milder conditions might be necessary for substrates with multiple methoxy groups to achieve selective demethylation.
| Starting Material | Reagent | Temperature | Time (hr) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Fluoro-4-methoxybenzaldehyde | 48% HBr | 140 °C | 3 | 3-Fluoro-4-hydroxybenzaldehyde | 97 | chemicalbook.com |
By systematically studying these parameters, synthetic routes can be refined to provide reliable and efficient access to this compound for its use in further chemical synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals, including substituted benzaldehydes. rjpn.org While specific green synthesis routes for this compound are not detailed in the literature, general green approaches for benzaldehyde synthesis and formylation reactions can be considered and adapted.
Atom Economy and Waste Prevention:
Traditional formylation methods, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, often generate significant amounts of waste. wikipedia.org Modern catalytic methods aim to improve atom economy. For instance, using catalysts instead of stoichiometric reagents reduces waste. rjpn.org In the context of the proposed synthesis, optimizing the formylation step to maximize yield and minimize byproducts would be a key green consideration.
Use of Safer Solvents and Reagents:
Many classical organic reactions employ hazardous solvents. Green chemistry encourages the use of safer alternatives. For example, some formylation reactions can be carried out in more environmentally benign solvents or even under solvent-free conditions. rjpn.orgtandfonline.com Research into the oxidation of benzaldehyde has demonstrated the potential for solvent-free reactions using atmospheric oxygen as the oxidant. misericordia.edu While this applies to a different transformation, it highlights the trend towards eliminating volatile organic compounds.
The use of less hazardous formylating agents is also a key aspect. For example, difluorocarbene has been explored as a safe carbon monoxide surrogate for the formylation of phenols. rsc.org
Catalysis:
The development of efficient catalytic systems is a cornerstone of green chemistry. rjpn.org For formylation, metal-free catalytic processes are particularly attractive. For instance, the formylation of phenols and paraformaldehyde has been achieved using ammonium (B1175870) acetate (B1210297) as a low-cost, metal-free catalyst. sioc-journal.cn The use of N-heterocyclic carbenes as organic catalysts for oxidation reactions of benzaldehydes also represents a green alternative to heavy metal oxidants. misericordia.edu
In the synthesis of substituted benzaldehydes, one-pot procedures involving reduction and cross-coupling have been developed to improve efficiency and reduce waste from intermediate purification steps. rug.nlacs.org
The table below summarizes some green chemistry approaches that could be relevant to the synthesis of this compound.
| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Potential Relevance to this compound Synthesis |
| Prevent Waste | One-pot synthesis procedures to minimize purification steps and solvent use. rug.nlacs.org | A streamlined, one-pot formylation and work-up procedure would reduce waste. |
| Atom Economy | Use of catalytic methods over stoichiometric reagents. rjpn.org | Employing a catalytic amount of a Lewis acid or an organocatalyst for the formylation step. |
| Less Hazardous Chemical Syntheses | Replacement of toxic reagents (e.g., heavy metals) with safer alternatives. misericordia.edu | Avoiding chromates or other toxic oxidants in any potential side-reactions or alternative synthetic routes. |
| Safer Solvents and Auxiliaries | Performing reactions in water, ionic liquids, or under solvent-free conditions. rjpn.orgtandfonline.com | Exploring the feasibility of aqueous or solvent-free conditions for the formylation of 2-fluoro-4-methoxyphenol. |
| Design for Energy Efficiency | Use of microwave or ultrasound irradiation to reduce reaction times. rjpn.org | Investigating microwave-assisted ortho-formylation to potentially improve efficiency. |
| Use of Renewable Feedstocks | Synthesis of benzaldehydes from bio-based precursors. nih.gov | While the starting material is likely petrochemical-based, future developments could explore bio-derived phenols. |
| Catalysis | Development of highly efficient and recyclable catalysts, including organocatalysts. misericordia.edusioc-journal.cn | Using a recyclable catalyst for the formylation step would enhance the green credentials of the synthesis. |
By integrating these principles, the synthesis of this compound could be designed to be more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Hydroxy 5 Methoxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For 3-fluoro-2-hydroxy-5-methoxybenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble a complete structural portrait.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information regarding the number and types of protons, carbons, and fluorine atoms in the molecule, along with their respective chemical environments.
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aldehydic proton, the phenolic hydroxyl proton, the methoxy (B1213986) protons, and the aromatic protons. The aldehydic proton (CHO) is expected to resonate significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The phenolic hydroxyl proton (-OH) signal is also expected to be downfield, with its exact chemical shift being highly dependent on factors such as solvent and the presence of intramolecular hydrogen bonding. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around 3.8-4.0 ppm. The two aromatic protons will present as doublets, with their chemical shifts and coupling constants influenced by the surrounding fluoro, hydroxyl, and methoxy substituents.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aldehydic carbon is the most deshielded, appearing in the 190-200 ppm region. The aromatic carbons will resonate between 110 and 160 ppm, with their specific shifts dictated by the electronic effects of the substituents. The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of organofluorine compounds. The methoxy carbon will be found in the 55-60 ppm range.
The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus. For this compound, a single resonance is expected. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. Furthermore, this signal will likely show couplings to the adjacent aromatic protons. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | 9.8 - 10.2 | s | - |
| OH | 10.0 - 12.0 | br s | - |
| OCH₃ | 3.8 - 4.0 | s | - |
| Ar-H | 7.0 - 7.5 | d | 2-3 (⁴JH-F) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 195 |
| C-O (Ar) | 150 - 155 |
| C-F | 145 - 150 (d, ¹JC-F ≈ 240-250 Hz) |
| C-OH | 140 - 145 |
| C-CHO | 120 - 125 |
| C-H (Ar) | 115 - 120 |
| C-H (Ar) | 110 - 115 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in one-dimensional spectra and for mapping out the covalent framework and spatial proximity of atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak is expected between the two aromatic protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It will definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum, and the methoxy proton singlet to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations include the aldehydic proton to the C1 and C2 carbons of the aromatic ring, and the methoxy protons to the C5 carbon. These correlations are crucial for establishing the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. A significant NOE is expected between the aldehydic proton and the adjacent aromatic proton. Additionally, an NOE between the hydroxyl proton and the aldehydic proton would provide strong evidence for the presence of an intramolecular hydrogen bond.
Investigation of Intramolecular Hydrogen Bonding via NMR Chemical Shifts
The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde is a key structural feature of 2-hydroxybenzaldehydes. This interaction significantly affects the chemical shift of the hydroxyl proton, causing it to resonate at a much higher frequency (further downfield) than a typical phenolic proton. mdpi.com In this compound, this hydrogen bond is expected to be robust. The chemical shift of the -OH proton, likely in the 10-12 ppm range, is a strong indicator of this interaction. The fluorine atom at the 3-position may also influence the strength of this hydrogen bond through electronic effects. Variable temperature NMR studies can further probe this interaction; a smaller temperature coefficient for the hydroxyl proton's chemical shift compared to that of free phenols is indicative of a strong intramolecular hydrogen bond. nih.gov
Solvent Effects and Concentration Dependencies on NMR Spectra
The choice of solvent can have a noticeable impact on the NMR spectrum, particularly on the chemical shifts of labile protons like the hydroxyl proton. cdnsciencepub.comunn.edu.ng In non-polar solvents such as chloroform-d (B32938) (CDCl₃), the chemical shift of the hydroxyl proton will be primarily determined by the intramolecular hydrogen bond. In more polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), there can be competition between intramolecular and intermolecular hydrogen bonding with the solvent, which may lead to a change in the hydroxyl proton's chemical shift and potentially broader signals. researchgate.net
Concentration can also influence the NMR spectrum. At higher concentrations, intermolecular interactions, such as π-stacking of the aromatic rings, can become more prevalent. researchgate.net These interactions can cause subtle shifts in the chemical shifts of the aromatic protons. For precise structural analysis, it is often advisable to record spectra at a relatively low concentration to minimize these intermolecular effects.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several key absorption bands:
O-H Stretching: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this band is a direct consequence of the strong intramolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations will appear as a series of sharp bands just above 3000 cm⁻¹. The aldehydic C-H stretch typically gives rise to two weak bands around 2850 and 2750 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the aldehydic carbonyl group (C=O) is expected in the range of 1650-1680 cm⁻¹. The position of this band is lowered from the typical aldehyde range (around 1700 cm⁻¹) due to the electron-donating effect of the hydroxyl group and its involvement in the intramolecular hydrogen bond.
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ether and phenol (B47542) functionalities will be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ range.
Table 3: Predicted FT-IR Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3100 - 3400 (broad) | O-H stretch (intramolecularly H-bonded) |
| > 3000 (sharp) | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehydic C-H stretch |
| 1650 - 1680 (strong) | C=O stretch (conjugated and H-bonded) |
| 1450 - 1600 | Aromatic C=C stretch |
| 1200 - 1300 | Asymmetric C-O stretch |
| 1100 - 1250 | C-F stretch |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. The analysis for this compound would focus on the characteristic vibrations of its functional groups. The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the aldehyde's carbonyl oxygen is expected to significantly influence the vibrational frequencies, particularly for the O-H and C=O stretching modes.
Key vibrational modes anticipated for this molecule include the stretching of the carbonyl group (ν C=O), the aldehydic C-H bond (ν C-H), aromatic ring C-C bonds, the C-F bond, and the C-O bonds of the hydroxyl and methoxy groups. In related o-hydroxybenzaldehydes, the C=O stretching vibration is typically observed at a lower wavenumber compared to benzaldehyde (B42025) itself due to the intramolecular hydrogen bond which weakens the carbonyl double bond. nih.gov Studies on benzaldehyde and its isotopologues have provided a solid foundation for assigning these vibrational modes. inference.org.ukias.ac.in
Based on data from analogous compounds, a table of expected Raman shifts can be compiled.
Interactive Data Table: Predicted Raman Vibrational Modes
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | Phenolic -OH | 3100-3200 | Broad peak, shifted to lower frequency due to strong intramolecular H-bonding. |
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Multiple weak to medium bands. |
| Aldehydic C-H Stretch | -CHO | 2820-2880 and 2720-2780 | Typically appears as a Fermi resonance doublet. ias.ac.in |
| C=O Stretch | Aldehyde C=O | 1640-1660 | Shifted to lower frequency from the typical ~1700 cm⁻¹ due to H-bonding. nih.gov |
| Aromatic C=C Stretch | Benzene Ring | 1580-1620, 1450-1500 | Multiple bands characteristic of the substituted benzene ring. |
| C-O Stretch (Methoxy) | Ar-O-CH₃ | 1250-1280 (asym), 1020-1050 (sym) | Vibrations associated with the methoxy group ether linkage. |
| C-F Stretch | Ar-F | 1200-1250 | A typically strong band, though its position can be variable. |
| C-O Stretch (Phenolic) | Ar-OH | 1180-1220 | Stretching vibration of the phenolic carbon-oxygen bond. |
| O-H In-plane Bend | Ar-O-H | 1300-1400 | In-plane bending mode of the hydroxyl group. |
Elucidation of Conformational Isomers and Tautomeric Forms (if observed)
The structure of this compound is largely dictated by a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxyl group and the oxygen of the aldehyde group. This interaction is a well-documented phenomenon in o-hydroxybenzaldehydes and results in a stable, planar, six-membered pseudo-ring structure. nih.govresearchgate.netaskiitians.com This hydrogen bonding significantly restricts the rotational freedom of the aldehyde group relative to the aromatic ring, making this conformation the overwhelmingly dominant one in the ground state.
While the primary ring-aldehyde conformation is fixed, conformational isomerism could arise from the rotation of the 5-methoxy group. However, the energy barrier for this rotation is generally low, leading to either a single averaged conformation at room temperature or two rapidly interconverting rotamers.
Tautomerism in this class of molecules is primarily associated with an excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, the phenolic proton can transfer to the carbonyl oxygen, forming a transient keto-amine tautomer. nih.gov This process is a key de-excitation pathway and is studied through time-resolved spectroscopy. In the ground state, however, the phenol-imine form is thermodynamically far more stable, and the keto tautomer is not typically observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: intense π→π* transitions associated with the substituted benzene ring and a much weaker n→π* transition associated with the carbonyl group. acs.org The hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups act as auxochromes, modifying the absorption profile compared to unsubstituted benzaldehyde.
The -OH and -OCH₃ groups are strong activating groups that tend to cause a bathochromic (red) shift in the π→π* bands, moving them to longer wavelengths. nist.govnist.gov The intramolecular hydrogen bond also influences the electronic structure and contributes to this shift. The n→π* transition of the carbonyl group is formally forbidden and thus has a very low intensity. It is often obscured by the much stronger π→π* bands.
Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax)
| Transition Type | Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Notes |
| π→π* (Band I) | Substituted Benzene Ring | 320-350 | High (~3,000-5,000 L·mol⁻¹·cm⁻¹) | Main absorption band influenced by all substituents and H-bonding. |
| π→π* (Band II) | Substituted Benzene Ring | 250-280 | Moderate to High (~10,000-15,000 L·mol⁻¹·cm⁻¹) | Second primary aromatic band. |
| n→π | Carbonyl Group (C=O) | 360-390 | Low (<100 L·mol⁻¹·cm⁻¹) | Often appears as a weak shoulder on the tail of the main π→π band. |
Solvatochromism describes the shift in a compound's absorption wavelength in response to the polarity of the solvent. wikipedia.org This effect arises because changes in solvent polarity can differentially stabilize the electronic ground and excited states of the solute molecule. sapub.orgnih.gov
For this compound, the following effects are anticipated:
π→π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. Therefore, increasing the polarity of the solvent (e.g., from hexane (B92381) to ethanol (B145695) to water) will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift to longer wavelengths.
n→π Transitions:* In this transition, an electron moves from a non-bonding orbital on the oxygen atom to an anti-bonding π* orbital. The ground state is stabilized by hydrogen bonding from protic solvents to the lone pair electrons on the carbonyl oxygen. This stabilization is lost in the excited state. Consequently, increasing solvent polarity, especially with protic solvents, leads to a hypsochromic (blue) shift to shorter wavelengths.
Interactive Data Table: Predicted Solvatochromic Shifts
| Transition | Solvent Polarity Change | Expected Shift Direction | Underlying Reason |
| π→π | Non-polar → Polar | Bathochromic (Red Shift) | Increased stabilization of the more polar excited state. |
| n→π | Non-polar → Polar Protic | Hypsochromic (Blue Shift) | Increased stabilization of the ground state via hydrogen bonding to the carbonyl oxygen. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, as each unique formula has a distinct theoretical mass due to the mass defect of its constituent atoms. nih.govuni-rostock.denih.gov
For this compound, the elemental formula is C₈H₇FO₃. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.
Interactive Data Table: Predicted HRMS Values for C₈H₇FO₃
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺˙ | C₈H₇FO₃⁺˙ | 170.03792 |
| [M+H]⁺ | C₈H₈FO₃⁺ | 171.04577 |
| [M+Na]⁺ | C₈H₇FO₃Na⁺ | 193.02772 |
| [M-H]⁻ | C₈H₆FO₃⁻ | 169.03010 |
Common fragmentation pathways for substituted benzaldehydes in mass spectrometry include the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), and a methyl radical from the methoxy group ([M-CH₃]⁺). nih.gov HRMS can be used to confirm the elemental composition of these fragment ions as well, further aiding in structural elucidation.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion and a series of fragment ions. The fragmentation pattern observed is characteristic of the molecule's structure and provides valuable information for its confirmation.
The initial step in the mass spectrometer is the ionization of the molecule, forming the molecular ion [M]•+. For this compound (C₈H₇FO₃), the molecular ion peak would be observed at an m/z corresponding to its molecular weight.
The subsequent fragmentation of the molecular ion is driven by the stability of the resulting fragments. For aromatic aldehydes, common fragmentation pathways involve the loss of a hydrogen atom or the formyl group (-CHO). nih.govnih.gov The presence of hydroxyl, methoxy, and fluoro substituents on the aromatic ring further influences the fragmentation process.
A prominent fragmentation pathway for benzaldehydes is the cleavage of the bond between the aromatic ring and the carbonyl group. chemicalbook.com The loss of a hydrogen radical (H•) from the aldehyde group is a common initial fragmentation, leading to a stable acylium ion [M-H]⁺. nih.govchemicalbook.com Another characteristic fragmentation is the loss of the entire formyl radical (•CHO), resulting in an [M-CHO]⁺ ion. nih.govchemicalbook.com
The methoxy group (-OCH₃) can undergo fragmentation through the loss of a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion, or through the loss of a formaldehyde (B43269) molecule (CH₂O). The hydroxyl group (-OH) can lead to the loss of a carbon monoxide (CO) molecule, a common fragmentation for phenols.
Based on these general principles and data from structurally related compounds, the predicted fragmentation pattern for this compound is detailed in the following table.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (predicted) | Ion Formula | Proposed Fragment Structure | Fragmentation Pathway |
| 170 | [C₈H₇FO₃]•⁺ | Molecular Ion | Ionization of the parent molecule |
| 169 | [C₈H₆FO₃]⁺ | Acylium Ion | Loss of a hydrogen radical (•H) from the aldehyde group |
| 155 | [C₇H₄FO₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group | |
| 141 | [C₇H₄FO₂]⁺ | Loss of the formyl radical (•CHO) | |
| 142 | [C₇H₅FO₂]•⁺ | Loss of carbon monoxide (CO) from the [M-H]⁺ ion | |
| 113 | [C₆H₄FO]⁺ | Loss of CO from the [M-CHO]⁺ ion |
This predicted fragmentation pattern provides a basis for the structural confirmation of this compound. Experimental verification of these fragments and their relative abundances would be essential for an unambiguous identification.
Computational and Theoretical Chemistry Investigations of 3 Fluoro 2 Hydroxy 5 Methoxybenzaldehyde
Natural Bond Orbital (NBO) Analysis
Quantification of Hyperconjugative Interactions and Stability
The stability of a molecule can be influenced by these delocalization effects, which can be quantified using computational methods like Natural Bond Orbital (NBO) analysis. This analysis provides a quantitative measure of the stabilization energy associated with each hyperconjugative interaction. However, no specific studies quantifying these interactions for 3-fluoro-2-hydroxy-5-methoxybenzaldehyde have been found.
Intermolecular Charge Transfer Effects
Intermolecular charge transfer (ICT) refers to the transfer of electronic charge between molecules upon excitation by light. This phenomenon is often studied using spectroscopic techniques and computational methods to understand the electronic transitions within a molecule. For a molecule like this compound, the presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (fluoro, aldehyde) groups suggests the potential for interesting ICT characteristics.
Studies on similar molecules, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), have investigated its absorption and fluorescence spectral characteristics, attributing some of its emissive properties to an intramolecular charge transfer state. uni.lu A similar investigation on this compound would involve analyzing its electronic absorption and emission spectra in various solvents and employing computational methods like Time-Dependent Density Functional Theory (TD-DFT) to model the electronic transitions and characterize the nature of the excited states.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. The following sections describe powerful computational tools used to analyze these interactions.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts (H···H, C···H/H···C, O···H/H···O, C···F/F···C)
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. It defines a surface for a molecule within the crystal, where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties onto this surface, one can gain insights into the types and relative importance of different intermolecular contacts.
For instance, a study on (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide, a compound sharing the 2-hydroxy-3-methoxybenzaldehyde (B140153) moiety, revealed that the most significant contributions to its crystal packing were from H···H (62.6%), C···H/H···C (15.8%), and O···H/H···O (15.3%) contacts. iucr.orgnih.gov Similarly, an analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde highlighted the prevalence of O···H contacts (47.3%) due to the presence of multiple oxygen atoms. nih.gov
A Hirshfeld surface analysis of this compound would be expected to quantify the contributions of various contacts, including those involving the fluorine atom (C···F/F···C), which can play a significant role in crystal packing. The following table illustrates the type of data that would be generated from such an analysis, based on findings for similar compounds.
| Intermolecular Contact | Percentage Contribution |
| H···H | Data not available |
| C···H/H···C | Data not available |
| O···H/H···O | Data not available |
| C···F/F···C | Data not available |
| Other | Data not available |
| Note: This table is for illustrative purposes only, as specific data for this compound is not available. |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density, its Laplacian, and the total energy density), QTAIM can distinguish between covalent bonds, hydrogen bonds, and other non-covalent interactions. This method provides a rigorous basis for understanding the nature of the forces holding molecules together in a crystal. No QTAIM studies specific to this compound have been identified.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plot Analysis
The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, which is used to identify regions of non-covalent interactions. The Non-Covalent Interaction (NCI) plot is a visualization technique that colors an isosurface of the RDG based on the sign of the second eigenvalue of the electron density Hessian matrix. This allows for the visual identification and characterization of different types of non-covalent interactions, such as attractive hydrogen bonds and repulsive steric clashes. These analyses provide a complementary approach to Hirshfeld surface analysis and QTAIM for understanding the intricate network of interactions within a crystal. As with the other methods, specific RDG and NCI plot analyses for this compound are not available in the current literature.
Study of Aromaticity and π-Electron Delocalization
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The degree of aromaticity can be quantified using various indices, one of which is the Harmonic Oscillator Model of Aromaticity (HOMA). HOMA is a geometry-based index that evaluates the deviation of bond lengths within a ring from an optimal value, providing a measure of π-electron delocalization. mdpi.com
For this compound, a HOMA analysis would involve calculating the index for the benzene (B151609) ring to quantify its aromatic character. The presence of various substituents would influence the bond lengths and, consequently, the HOMA value. However, no such study has been reported for this specific molecule.
Investigation of Non-Linear Optical (NLO) Properties
There is currently no available research data concerning the non-linear optical properties of this compound.
Calculation of Linear Polarizability and Second-Order Hyperpolarizability
No published studies were found that report the calculated values for the linear polarizability (α) and second-order hyperpolarizability (β) of this compound. These parameters are critical for quantifying a molecule's response to an applied electric field and predicting its NLO efficiency.
Chemical Reactivity and Derivatization Studies of 3 Fluoro 2 Hydroxy 5 Methoxybenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, oxidation, reduction, and condensation reactions.
Nucleophilic Addition Reactions
The carbon atom of the aldehyde's carbonyl group is electrophilic and susceptible to attack by nucleophiles. While no specific studies on nucleophilic addition to 3-fluoro-2-hydroxy-5-methoxybenzaldehyde were identified, analogous reactions with similar benzaldehydes are common. For instance, the addition of organometallic reagents (like Grignard or organolithium reagents) would be expected to produce secondary alcohols.
Oxidation to Carboxylic Acid Derivatives
Aldehydes are readily oxidized to form carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver oxide. A patent for a related process mentions the use of a suitable oxidizing agent in an organic or aqueous organic solvent to convert an aldehyde to a carboxylic acid, a reaction that would be applicable here. google.com The expected product from the oxidation of this compound would be 3-fluoro-2-hydroxy-5-methoxybenzoic acid .
Reduction to Corresponding Alcohols
The aldehyde group can be reduced to a primary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A patent describing processes for related fluorinated compounds mentions the use of a suitable reducing agent in an organic solvent to achieve this transformation. google.com The reduction of this compound would yield (3-fluoro-2-hydroxy-5-methoxyphenyl)methanol .
Condensation Reactions: Formation of Schiff Bases and Imines
The reaction of an aldehyde with a primary amine is a fundamental method for forming an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. Research on analogous compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and other substituted salicylaldehydes, extensively documents their use in synthesizing Schiff bases by reacting them with various primary amines. researchgate.netmdpi.com These reactions are often carried out by refluxing the aldehyde and amine in a solvent like ethanol (B145695). mdpi.comnih.gov It is highly probable that this compound would react similarly with primary amines to form a variety of Schiff base derivatives.
Table 1: Expected Schiff Base Formation This table is predictive, based on the reactivity of analogous compounds, as specific data for the title compound is not available.
| Reactant 1 | Reactant 2 (Primary Amine) | Expected Product (Schiff Base) |
|---|---|---|
| This compound | Aniline (B41778) | (E)-2-(((3-fluoro-2-hydroxy-5-methoxyphenyl)methylene)amino)phenol |
| This compound | Ethylenediamine | N,N'-Bis((E)-3-fluoro-2-hydroxy-5-methoxybenzylidene)ethane-1,2-diamine |
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group is another reactive site in the molecule, primarily for etherification and esterification reactions.
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether or an ester. Etherification, such as in the Williamson ether synthesis, would involve deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification can be achieved by reacting the hydroxyl group with a carboxylic acid or its derivative (like an acyl chloride or anhydride), often in the presence of an acid or base catalyst. For example, reaction with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. A study on a related bromo-fluoro-hydroxy-methoxybenzoic acid describes its conversion to a methyl ester using thionyl chloride and methanol, a standard procedure for esterification. Although this example involves esterifying a carboxylic acid, the principles of activating the hydroxyl group for reaction are related.
Table 2: Expected Derivatization Reactions This table is predictive, based on general organic chemistry principles, as specific data for the title compound is not available.
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Oxidation | Jones Reagent (CrO₃, H₂SO₄) | 3-Fluoro-2-hydroxy-5-methoxybenzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (3-Fluoro-2-hydroxy-5-methoxyphenyl)methanol |
| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 3-Fluoro-2,5-dimethoxybenzaldehyde |
| Esterification | Acetic Anhydride, Pyridine (B92270) | 2-formyl-6-fluoro-4-methoxyphenyl acetate |
Chelation and Complexation with Metal Ions
The presence of a hydroxyl group ortho to an aldehyde function provides this compound with the structural motif necessary for chelation and the formation of metal complexes. While specific studies on the complexation of this particular molecule are not extensively documented, the behavior of related salicylaldehyde (B1680747) derivatives provides a strong indication of its potential.
The hydroxyl and aldehyde groups can act as a bidentate ligand, coordinating to a metal ion through the deprotonated phenolic oxygen and the carbonyl oxygen. This arrangement is foundational to the formation of Schiff base ligands. The reaction of the aldehyde with a primary amine yields a Schiff base (imine), which retains the ability to coordinate with metal ions. These resulting Schiff base metal complexes are a subject of significant research interest due to their diverse applications.
For instance, Schiff bases derived from other substituted 2-hydroxybenzaldehydes, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and 2-hydroxy-4-methoxybenzaldehyde, have been shown to form stable complexes with transition metals like copper(II) and nickel(II). researchgate.netmdpi.com These complexes often exhibit interesting spectroscopic and electrochemical properties. researchgate.net It is anticipated that this compound would similarly form stable Schiff base complexes, with the electronic properties of the fluoro and methoxy (B1213986) substituents influencing the stability and characteristics of the resulting metal complexes.
Table 1: Related Hydroxybenzaldehyde Derivatives and their Metal Complexation Behavior
| Compound | Metal Ions Complexed | Reference |
| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Copper(II), Nickel(II) | researchgate.net |
| 2-Hydroxy-4-methoxybenzaldehyde | Copper(II) | mdpi.com |
| 2-Hydroxy-3-methoxybenzaldehyde (B140153) | Copper(II), Nickel(II), Cobalt(II) | ijert.org |
Modifications of the Methoxy Group
Demethylation Strategies
The methoxy group in this compound is a potential site for chemical modification, most notably through demethylation to yield a dihydroxybenzaldehyde derivative. While specific demethylation studies on this exact molecule are not prevalent in the literature, established methods for the cleavage of aryl methyl ethers can be applied.
Common reagents for demethylation include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent is crucial to avoid unwanted side reactions, given the presence of other sensitive functional groups. For example, BBr₃ is a powerful reagent that is often effective at low temperatures, which could help preserve the aldehyde functionality.
The selective demethylation of one methoxy group in the presence of others has been demonstrated in related compounds. For instance, the selective demethylation of 2,5-dimethoxybenzaldehyde (B135726) to 5-hydroxy-2-methoxybenzaldehyde (B1581619) has been achieved, highlighting the potential for regioselective reactions based on the electronic and steric environment of the methoxy groups. acs.org The electronic influence of the adjacent fluoro and hydroxyl groups in this compound would likely play a significant role in the reactivity of the methoxy group towards demethylating agents.
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. However, the aldehyde group is deactivating, and the fluorine atom is weakly deactivating but ortho-, para-directing. The interplay of these directing effects determines the position of incoming electrophiles.
The hydroxyl group is a powerful activating and ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing. The aldehyde group is a meta-directing deactivator. The fluorine atom, while deactivating, directs ortho and para. Considering the positions of the existing substituents, the most likely position for electrophilic attack would be the carbon atom ortho to the strongly activating hydroxyl group and para to the methoxy group (C4).
For example, in the nitration of 2-hydroxy-5-methoxybenzaldehyde (B1199172), the nitro group is introduced at the 3-position, ortho to the hydroxyl group and meta to the methoxy group. sigmaaldrich.com This suggests that the directing effect of the hydroxyl group can be dominant. In the case of this compound, the combined activating and directing effects of the hydroxyl and methoxy groups, along with the steric hindrance, would need to be carefully considered to predict the outcome of reactions like nitration or halogenation.
Nucleophilic Aromatic Substitution Involving the Fluorine Atom
The fluorine atom on the aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions unless the ring is sufficiently activated by electron-withdrawing groups. In this compound, the presence of the electron-donating hydroxyl and methoxy groups disfavors SNAᵣ at the fluorine-bearing carbon.
However, SNAᵣ reactions on fluorinated aromatic rings are possible under specific conditions and with strong nucleophiles. The rate of substitution is highly dependent on the nature of the other substituents on the ring. acgpubs.org For a nucleophilic attack to occur, the negative charge of the Meisenheimer intermediate must be stabilized. The aldehyde group, being electron-withdrawing, could provide some stabilization if the attack were to occur at a position that allows for delocalization of the negative charge onto the carbonyl oxygen.
Studies on other fluorinated aromatic compounds have shown that fluorine can be displaced by various nucleophiles, especially when the ring is activated by strongly electron-withdrawing groups like a nitro group. researchgate.net In the absence of such strong activation, forcing conditions, such as high temperatures and strong bases, might be required to facilitate the substitution of the fluorine atom in this compound.
Utility as a Chemical Intermediate in Advanced Organic Synthesis
The array of functional groups on this compound makes it a versatile building block for the synthesis of more complex molecules. Each functional group offers a handle for further chemical transformations.
The Aldehyde Group: This group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds. It is also a key component in the synthesis of various heterocyclic systems.
The Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers. Its presence is also crucial for its chelating properties.
The Methoxy Group: As discussed, this group can be demethylated to a hydroxyl group, providing another site for functionalization.
The Fluorine Atom: The presence of fluorine can significantly alter the biological activity and physicochemical properties of a molecule. While its direct substitution is challenging, its electronic influence is a key feature for designing new compounds.
Related fluorinated and methoxylated benzaldehydes are used in the synthesis of various biologically active compounds and materials. For example, 3-fluoro-2-hydroxybenzaldehyde is a precursor for salen ligands and heterocyclic compounds with potential applications in materials science and medicinal chemistry. ossila.com Similarly, other isomers are utilized in the synthesis of active pharmaceutical ingredients and complex organic frameworks. ossila.com By analogy, this compound holds significant potential as a key intermediate for the synthesis of novel fluorinated analogs of known bioactive molecules and functional materials.
Synthesis of Heterocyclic Compounds
The strategic placement of reactive sites in this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the hydroxyl and aldehyde groups allows for condensation reactions with various nucleophiles to form fused ring systems.
While direct synthetic examples for benzoxazoles and spiropyrans using this compound are not extensively documented in publicly available literature, the general synthetic routes for these heterocycles from salicylaldehydes are well-established. For instance, the synthesis of benzoxazoles typically involves the condensation of a salicylaldehyde with an ortho-aminophenol. nih.govnih.govorganic-chemistry.org Similarly, spiropyrans are commonly synthesized through the condensation of a salicylaldehyde derivative with a Fischer's base (a 2-methyleneindoline derivative). mdpi.comnih.gov
A notable example of a heterocyclic compound derived from a close isomer, 3-fluoro-4-hydroxy-5-methoxybenzaldehyde, is the synthesis of 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one. sigmaaldrich.com This reaction highlights the utility of this structural motif in creating pyrazolone (B3327878) derivatives, which are a significant class of heterocyclic compounds with various biological activities.
The general reaction for the synthesis of spiropyrans from salicylaldehydes is outlined below:
| Reactants | Conditions | Product |
| Substituted Salicylaldehyde, Fischer's Base | Reflux in organic solvent (e.g., ethanol, methanol, toluene) mdpi.com | Spiropyran |
Precursor for Complex Organic Architectures
The unique substitution pattern of this compound makes it a valuable precursor for the construction of more intricate and complex organic architectures. The presence of multiple functional groups allows for sequential or one-pot multi-step reactions to build larger molecular scaffolds.
The reactivity of the aldehyde and hydroxyl groups, coupled with the directing effects of the fluoro and methoxy substituents, suggests its potential in the synthesis of macrocycles and other complex structures through reactions like etherification, esterification, and various coupling reactions.
Role in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Salicylaldehydes, in general, are excellent substrates for various MCRs.
While specific MCRs involving this compound are not explicitly detailed in the surveyed literature, the general reactivity of salicylaldehydes points towards its potential participation in such reactions. For example, salicylaldehydes are known to undergo multicomponent reactions with malononitrile (B47326) and other active methylene (B1212753) compounds to generate highly substituted chromene and pyridine derivatives.
The following table summarizes some common multi-component reactions involving salicylaldehydes, which could potentially be adapted for this compound.
| Reaction Name/Type | Reactants | Resulting Heterocycle |
| Hantzsch-type reaction | Salicylaldehyde, β-ketoester, ammonia | Dihydropyridine derivative |
| Biginelli-type reaction | Salicylaldehyde, urea/thiourea, β-dicarbonyl compound | Dihydropyrimidinone/-thione derivative |
| Passerini reaction | Salicylaldehyde, isocyanide, carboxylic acid | α-Acyloxy carboxamide |
| Ugi reaction | Salicylaldehyde, amine, isocyanide, carboxylic acid | Peptidomimetic |
The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group in this compound can be expected to influence the reactivity and regioselectivity of these MCRs, potentially leading to novel and unique molecular scaffolds. Further research in this area could unlock the full potential of this versatile building block in combinatorial chemistry and the discovery of new bioactive compounds.
Solid State Chemistry and Crystal Engineering of 3 Fluoro 2 Hydroxy 5 Methoxybenzaldehyde
Single Crystal X-ray Diffraction (SC-XRD) Analysis
A thorough search of crystallographic databases and the scientific literature did not yield any studies involving the single crystal X-ray diffraction of 3-fluoro-2-hydroxy-5-methoxybenzaldehyde. Consequently, the primary experimental data required to describe its solid-state structure is unavailable.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Without experimental diffraction data, the fundamental crystallographic parameters of this compound, such as its crystal system, space group, and the dimensions of its unit cell, remain unknown.
Elucidation of Molecular Conformation and Torsion Angles in the Crystalline State
The precise three-dimensional shape of the this compound molecule in the solid state, including the planarity of the benzene (B151609) ring and the orientation of the aldehyde, hydroxyl, and methoxy (B1213986) functional groups, has not been experimentally determined. Key conformational descriptors like torsion angles are therefore not available.
Mapping of Intermolecular Hydrogen Bonding Networks (O-H···O, C-H···O, O-H···F)
The presence of hydroxyl, carbonyl, and fluorine substituents suggests the potential for a variety of intermolecular hydrogen bonds, which would play a crucial role in the packing of molecules in the crystal lattice. However, without a determined crystal structure, the existence and geometry of any such hydrogen bonding networks cannot be confirmed or analyzed.
Analysis of π-π Stacking and Other Non-Covalent Interactions
Aromatic systems frequently exhibit π-π stacking interactions, which are significant in directing crystal packing. The nature and extent of these and other non-covalent interactions within the crystal structure of this compound are yet to be investigated.
Polymorphism and Co-crystallization Studies
The investigation of polymorphism (the ability of a compound to exist in more than one crystal form) and the formation of co-crystals are contingent upon a foundational understanding of the primary crystal structure. As this is not available for this compound, no studies on these phenomena have been published.
Structure-Property Relationships in the Solid State
Elucidating the relationship between the solid-state structure of a compound and its macroscopic properties is a central goal of crystal engineering. Due to the lack of structural information for this compound, no such structure-property relationships have been established.
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-2-hydroxy-5-methoxybenzaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous, low-temperature conditions to minimize side reactions. Alternative routes include selective oxidation of substituted benzyl alcohols or methoxybenzene derivatives using oxidizing agents like KMnO₄ in alkaline media . For optimal yield, reaction parameters (temperature, solvent polarity, and catalyst stoichiometry) must be systematically optimized using design-of-experiment (DoE) approaches.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating the aldehyde group. Recrystallization from ethanol/water mixtures can further enhance purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS to detect residual solvents or byproducts .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm), aromatic protons (δ 6.5–7.5 ppm), and methoxy group (δ ~3.8 ppm). Fluorine coupling (³J~8–12 Hz) may split aromatic signals.
- FT-IR : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3500 cm⁻¹) groups.
- X-ray crystallography (via SHELXL) resolves stereoelectronic effects, such as intramolecular hydrogen bonding between -OH and -CHO groups .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution?
Fluorine at the 3-position deactivates the aromatic ring, directing electrophiles to the para position relative to the -OH group. Reactivity can be quantified via Hammett substituent constants (σₚ values) or DFT calculations to map electron density distribution. Competitive reactions (e.g., with 5-methoxy or 2-hydroxy analogs) reveal fluorine’s role in stabilizing transition states .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for derivatives of this compound?
Discrepancies may arise from dynamic effects (tautomerism between aldehyde and enol forms) or solvent-dependent conformational changes . Use variable-temperature NMR (-40°C to 80°C) to identify tautomeric equilibria. Compare experimental data with computational simulations (Gaussian or ORCA) to assign ambiguous peaks .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes involved in inflammation). QSAR models correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition or cytotoxicity studies) .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Weak diffraction due to flexible substituents (-OCH₃, -OH) can be mitigated by low-temperature data collection (100 K) or co-crystallization with stabilizing agents. Use SHELXD for phase determination and Olex2 for refinement, incorporating hydrogen-bonding restraints .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
